Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-

Description

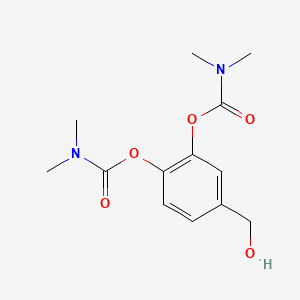

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- (CAS 63991-35-5) is a substituted benzyl alcohol derivative featuring dimethylcarbamyloxy (-O(CO)N(CH₃)₂) groups at the 3- and 4-positions of the benzene ring (Figure 1). This compound belongs to a class of benzyl alcohol derivatives modified with carbamate functionalities, which impart distinct physicochemical properties compared to simpler analogs like benzyl alcohol or methoxy-substituted variants.

Properties

CAS No. |

63991-35-5 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

[2-(dimethylcarbamoyloxy)-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H18N2O5/c1-14(2)12(17)19-10-6-5-9(8-16)7-11(10)20-13(18)15(3)4/h5-7,16H,8H2,1-4H3 |

InChI Key |

UOUMIWURLSNKSG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(C=C(C=C1)CO)OC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Benzyl Chloride to Benzyl Alcohol

One of the classical routes to benzyl alcohol involves hydrolysis of benzyl chloride with water under controlled conditions. This method is industrially significant and well-documented:

- Benzyl chloride is reacted with water in molar ratios ranging from 1:10 to 1:70 at temperatures between 80°C and 180°C.

- The reaction is performed without water-soluble auxiliaries, and reaction times vary from a few minutes up to 4 hours depending on conditions.

- Alkali metal hydroxides or carbonates can accelerate hydrolysis but generate waste salts; thus, processes avoiding these additives have been developed.

- The process yields benzyl alcohol with high purity (up to 96%) and produces hydrochloric acid as a reusable byproduct.

- By-products such as dibenzyl ether may form but are minimized by optimized reaction conditions.

This hydrolysis method provides a clean, scalable route to benzyl alcohol, which can then be further functionalized to introduce carbamate groups.

Hydrolysis of Benzyl Esters

Another approach involves hydrolyzing benzyl esters such as benzyl benzoate:

- Hydrolysis is conducted in the liquid phase without strong acids or bases, at temperatures between 40°C and 320°C.

- The reaction mixture is cooled post-hydrolysis to induce phase separation, facilitating separation of benzyl alcohol and benzoic acid.

- This method is particularly useful for converting benzyl benzoate-containing tars into valuable benzyl alcohol and benzoic acid.

- Yields of benzyl alcohol exceeding 98% purity have been reported.

- Continuous flow stirred tank reactors with Rushton turbine mixers are employed for efficient mixing and reaction control.

This ester hydrolysis route provides a high-purity benzyl alcohol suitable for subsequent derivatization.

Preparation of Benzyl Alcohol, 3,4-bis(dimethylcarbamyloxy)-

Synthetic Route Overview

The target compound, benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-, involves the introduction of two dimethylcarbamate groups on the benzyl ring at positions 3 and 4. The general synthetic strategy includes:

- Starting from benzyl alcohol or a suitably substituted benzyl derivative.

- Introduction of carbamate groups via reaction with dimethylcarbamoyl chloride or related reagents.

- Protection of hydroxyl groups if necessary to prevent side reactions.

- Selective functionalization at the 3 and 4 positions, often requiring directing groups or regioselective conditions.

Due to the lack of direct literature on this compound, preparation methods are extrapolated from carbamate chemistry and benzyl alcohol functionalization.

Carbamate Formation from Benzyl Alcohol Derivatives

Carbamate groups are typically introduced by reacting hydroxyl or amine functionalities with carbamoyl chlorides or isocyanates:

- Reaction of benzyl alcohol derivatives with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl formed.

- Use of catalysts or controlled temperature to improve regioselectivity and yield.

- Protection/deprotection strategies to achieve bis-substitution at 3 and 4 positions without overreaction.

Regioselective Bis-carbamoylation

Selective bis-carbamoylation at the 3 and 4 positions requires:

- Starting from 3,4-dihydroxybenzyl alcohol or a similarly substituted precursor.

- Conversion of hydroxyl groups to carbamate esters using dimethylcarbamoyl chloride.

- Controlled reaction conditions to avoid polymerization or side reactions.

Process Parameters and Optimization

Analytical and Purification Techniques

- Gas Liquid Chromatography (GLC) is used to analyze reaction mixtures and confirm the presence of benzyl alcohol and by-products such as dibenzyl ether.

- Distillation under reduced pressure refines crude benzyl alcohol to high purity.

- Phase separation techniques post-hydrolysis facilitate separation of organic and aqueous phases, improving product isolation.

- Chromatographic methods may be employed for purification of bis-carbamate derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

Substitution: The dimethylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, toluene.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The table below highlights key structural differences and similarities between Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- and selected analogs:

Key Observations:

- Stability: Carbamate groups may hydrolyze under acidic or basic conditions, whereas methoxy or benzyloxy ethers are generally more stable . Steric Hindrance: Bulky substituents like tert-butyl (in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol) or benzyloxy groups reduce reactivity in electrophilic substitution reactions .

- Functional Applications: Antioxidant Activity: Phenolic hydroxyl groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl alcohol) confer radical-scavenging properties, absent in the carbamate-substituted target compound .

Physicochemical Data

Limited experimental data are available for Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)-. However, comparisons can be inferred:

- Boiling Point/Melting Point : Carbamate derivatives generally exhibit higher melting points than ethers due to intermolecular hydrogen bonding.

- Solubility : Expected to be higher in polar aprotic solvents (e.g., DMSO) compared to benzyloxy analogs .

Biological Activity

Benzyl alcohol, 3,4-bis(dimethylcarbamyloxy)- (CAS Number: 46269) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, safety profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O5

- Molecular Weight : 270.29 g/mol

- Structural Characteristics : The compound features a benzyl alcohol moiety with two dimethylcarbamoyloxy groups at the 3 and 4 positions of the benzene ring.

1. Antimicrobial Activity

Benzyl alcohol derivatives have been studied for their antimicrobial properties. Research indicates that benzyl alcohol can exhibit inhibitory effects against various bacterial strains. For instance, a study demonstrated that benzyl alcohol showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antiseptic agent in topical formulations .

2. Analgesic and Anesthetic Effects

Benzyl alcohol is commonly used as an excipient in medicinal products due to its local anesthetic properties. It has been shown to reduce pain at injection sites when used in intramuscular and intravenous medications. A review highlighted that benzyl alcohol's anesthetic effects are particularly beneficial in formulations for antibiotics and anti-inflammatory drugs .

3. Toxicological Considerations

Despite its beneficial uses, benzyl alcohol has associated risks, particularly in neonates. High doses (100-200 mg/kg/day) have been linked to "gasping syndrome," characterized by metabolic acidosis and neurological deterioration . The European Medicines Agency (EMA) recommends caution in using benzyl alcohol in young children due to their immature metabolic pathways .

The biological activity of benzyl alcohol can be attributed to several mechanisms:

- Cell Membrane Disruption : Benzyl alcohol can disrupt microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for bacterial metabolism.

- Local Anesthetic Action : By blocking sodium channels, it prevents the propagation of nerve impulses, leading to reduced sensation in localized areas.

Case Study 1: Antiseptic Efficacy

A clinical trial assessed the efficacy of benzyl alcohol as an antiseptic in pre-operative settings. Patients receiving benzyl alcohol-based antiseptics showed a significant reduction in surgical site infections compared to those using standard antiseptics. This study underscores the potential of benzyl alcohol in enhancing infection control practices in surgical environments.

Case Study 2: Safety Profile in Pediatrics

A retrospective study evaluated adverse events associated with benzyl alcohol use in pediatric patients. The findings indicated a correlation between high-dose intravenous administration and adverse neurological outcomes, reinforcing the need for careful dosing guidelines in this vulnerable population .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H18N2O5 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Analgesic Use | Reduces pain at injection sites |

| Toxicity Risk | Gasping syndrome in neonates |

| Recommended Dosage | Caution advised for children <3 years |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.